molecular formula C11H10Br2O4 B8362302 Ethyl 2,3-dibromo-1,4-benzodioxin-2-carboxylate

Ethyl 2,3-dibromo-1,4-benzodioxin-2-carboxylate

Cat. No. B8362302
M. Wt: 366.00 g/mol
InChI Key: HREDEBSWJGLBSZ-UHFFFAOYSA-N
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Patent
US05420132

Procedure details

Stir for 3 hours, at room temperature and under a nitrogen atmosphere, a mixture of 16 g (43.7 mmol) of ethyl 2,3-dibromo-1,4-benzodioxin-2-carboxylate and 24 g (160 mmol) of sodium iodide in 80 cm3 of anhydrous acetone. The reaction mixture is then concentrated under reduced pressure, hydrolysed with 80 cm3 of water, and subsequently extracted with diethyl ether. After treatment with an aqueous sodium thiosulfate solution followed by drying over magnesium sulfate, the ethereal phase is concentrated to dryness under reduced pressure and the crude product is purified by chromatography on a silica column (eluant:petroleum ether/diethyl ether, 40:60). Ethyl 1,4-benzodioxin-2-carboxylate is thereby obtained in a yield of 85%.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1([C:13]([O:15][CH2:16][CH3:17])=[O:14])[O:7][C:6]2[CH:8]=[CH:9][CH:10]=[CH:11][C:5]=2[O:4][CH:3]1Br.[I-].[Na+]>CC(C)=O>[O:7]1[C:6]2[CH:8]=[CH:9][CH:10]=[CH:11][C:5]=2[O:4][CH:3]=[C:2]1[C:13]([O:15][CH2:16][CH3:17])=[O:14] |f:1.2|

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
BrC1(C(OC2=C(O1)C=CC=C2)Br)C(=O)OCC
Name
Quantity
24 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
80 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir for 3 hours, at room temperature and under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is then concentrated under reduced pressure, hydrolysed with 80 cm3 of water
EXTRACTION
Type
EXTRACTION
Details
subsequently extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
the ethereal phase is concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude product is purified by chromatography on a silica column (eluant:petroleum ether/diethyl ether, 40:60)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
O1C(=COC2=C1C=CC=C2)C(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.